4-Methyl-2,2'-bipyridine
Overview
Description
4-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-19-7 and a molecular weight of 170.21 .
Synthesis Analysis
The synthesis of 4-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The synthesis process starts with 2-Hydroxy-5-methylpyridine, which is then reacted with iodoacetylene to generate 2,2’-Bipyridine, 4-ethenyl-4’-methyl- .Molecular Structure Analysis
The InChI code for 4-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
4-Methyl-2,2’-bipyridine is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The electrochemical behavior of bipyridine compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
4-Methyl-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 170.21 .Scientific Research Applications
Photochemistry and Electrochemistry
4-Methyl-2,2'-bipyridine and its derivatives are integral in photochemistry and electrochemistry. They serve as classic organic building blocks in solar energy conversion and as bridging ligands in metallosupramolecular assemblies or molecular wires. For instance, 4,4'-Bipyridine is used extensively in these fields due to its unique properties (Durben & Baumgartner, 2011).
Polymer Solar Cells
In the realm of renewable energy, specifically polymer solar cells, methyl methacrylate-containing bipyridine monomers have shown promise. These monomers, synthesized with a hydroxy-functionalized bipyridine, exhibit promising photophysical and electrochemical properties. This advancement opens avenues for applications in solar-cell devices (Marin, Holder & Schubert, 2004).
Synthesis of Bi-Functional Chelate
4-Methyl-2,2'-bipyridine derivatives are valuable in synthesizing bi-functional chelates, which are important intermediates in various applications, including solid phase time resolved fluoroimmunoassay. The synthesis process involves several steps, including esterification and hydroxymethylation (Li et al., 2010).
Development of Luminescent Probes
A novel Ru(II) complex containing 4-Methyl-2,2'-bipyridine has been developed as a highly sensitive and selective luminescence probe for detecting hypochlorous acid in living cells. This complex exhibits large stokes shift, long emission wavelength, and low cytotoxicity, making it a valuable tool for bioimaging (Zhang et al., 2013).
Supramolecular Chemistry
In supramolecular chemistry, 4-Methyl-2,2'-bipyridine and its derivatives are used as chelating ligands for transition-metal ions. They are synthesized in high yields and are important for creating multifunctional compounds with potential applications in various fields (Heller & Schubert, 2002).
Redox Activity and Electrochromic Aptitude
Mono- and di-quaternized 4,4'-bipyridine derivatives are notable for their redox activity and electrochromic aptitude. These properties are exploited in contemporary materials and compounds, leading to multifunctional chromic materials/compounds with solvatochromic and environment-responsive characteristics (Papadakis, 2019).
Catalyst Precursors
4-Methyl-2,2'-bipyridine derivatives are also crucial in preparing catalyst precursors. These complexes, especially those involving ruthenium, are important for incorporating RuIV=O2+ oxidants into polymers or for adsorption onto oxide surfaces (Hartshorn et al., 2001).
Future Directions
A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine, because the hydroxy group is readily converted into a variety of other chemical moieties, such as leaving or carbonyl groups . This suggests potential future directions in the development of new bipyridine ligands.
Relevant Papers Several papers have been published on 4-Methyl-2,2’-bipyridine. For instance, a paper titled “Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells” discusses the synthesis and characterization of a series of bipyridiniums based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . Another paper titled “Expanding the Solid Form Landscape of Bipyridines” discusses the solid form screening and crystal structure prediction of two bipyridine isomers .
properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRAWAUPZWNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452061 | |
Record name | 4-METHYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,2'-bipyridine | |
CAS RN |
56100-19-7 | |
Record name | 4-METHYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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